molecular formula C19H24N4O4 B13498210 5-[(4-Amino-4-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

5-[(4-Amino-4-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B13498210
M. Wt: 372.4 g/mol
InChI Key: MNQAXSLXVZARRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-amino-4-methylpentyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its role in the development of protein degrader building blocks and its potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-amino-4-methylpentyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps. One common method includes the reaction of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione with 4-amino-4-methylpentylamine under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize by-products and maximize yield, often involving purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[(4-amino-4-methylpentyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-[(4-amino-4-methylpentyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as ubiquitin E3 ligase cereblon. This binding induces the degradation of target proteins, leading to various biological effects. The pathways involved include the ubiquitin-proteasome system, which is crucial for protein homeostasis .

Properties

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

5-[(4-amino-4-methylpentyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C19H24N4O4/c1-19(2,20)8-3-9-21-11-4-5-12-13(10-11)18(27)23(17(12)26)14-6-7-15(24)22-16(14)25/h4-5,10,14,21H,3,6-9,20H2,1-2H3,(H,22,24,25)

InChI Key

MNQAXSLXVZARRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.